molecular formula C15H16ClN3O2S B11419161 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11419161
M. Wt: 337.8 g/mol
InChI Key: ZUCWHNZXTNKFAD-UHFFFAOYSA-N
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Description

5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution with Ethoxyphenyl and Ethylsulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate ethoxyphenyl and ethylsulfanyl precursors.

    Formation of the Carboxamide Group: This can be achieved through the reaction of the pyrimidine derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium ethoxide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.

    Material Science: Potential use in the development of organic semiconductors or other advanced materials.

Biology

    Biological Activity:

Medicine

    Drug Development: The compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Lacks the ethoxyphenyl group.

    N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Lacks the chloro group.

    5-chloro-N-(2-ethoxyphenyl)pyrimidine-4-carboxamide: Lacks the ethylsulfanyl group.

Uniqueness

The presence of the chloro, ethoxyphenyl, and ethylsulfanyl groups in 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide makes it unique, potentially offering a distinct set of chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H16ClN3O2S

Molecular Weight

337.8 g/mol

IUPAC Name

5-chloro-N-(2-ethoxyphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3O2S/c1-3-21-12-8-6-5-7-11(12)18-14(20)13-10(16)9-17-15(19-13)22-4-2/h5-9H,3-4H2,1-2H3,(H,18,20)

InChI Key

ZUCWHNZXTNKFAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC

Origin of Product

United States

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